molecular formula C9H12ClN B082161 1,2,3,4-Tetrahydroisoquinoline hydrochloride CAS No. 14099-81-1

1,2,3,4-Tetrahydroisoquinoline hydrochloride

Cat. No.: B082161
CAS No.: 14099-81-1
M. Wt: 169.65 g/mol
InChI Key: MGFREDWKELGWML-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline hydrochloride is a versatile organic compound with the molecular formula C9H12ClN . It serves as a crucial synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents . Research has demonstrated that synthetic analogs of the tetrahydroisoquinoline structure exhibit significant pharmacological activities. A prominent area of investigation is the development of non-narcotic analgesics; for instance, a specific derivative has shown a pronounced analgesic and anti-inflammatory effect in models of thermal and chemical irritation, with an anti-inflammatory potency significantly greater than that of standard drugs like diclofenac sodium . Beyond these activities, tetrahydroisoquinoline derivatives are also investigated for their potential to modulate dopaminergic and serotonergic systems, and for displaying cardiprotective and antiproliferative effects . The compound's utility extends to its role as an important building block in agrochemical and dyestuff research . Furthermore, in synthetic chemistry, the 1,2,3,4-tetrahydroisoquinoline core is a key substrate in various ring expansion reactions, enabling the synthesis of more complex structures like benzazepines . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFREDWKELGWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930967
Record name 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1)
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14099-81-1
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Record name 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains a foundational method for constructing the tetrahydroisoquinoline core. This approach involves the cyclodehydration of β-phenylethylamides using acidic reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example, N-(2-phenylethyl)benzamide undergoes cyclization at 80–100°C in the presence of PPA to yield 1-phenyl-THIQ, which is subsequently converted to the hydrochloride salt via HCl treatment. Key advantages include compatibility with electron-rich aromatic systems and moderate yields (50–70%). However, the method suffers from harsh reaction conditions and limited scalability due to stoichiometric reagent use.

Pictet-Spengler Reaction

The Pictet-Spengler reaction enables the synthesis of THIQ derivatives through the acid-catalyzed condensation of β-phenylethylamines with aldehydes or ketones. For instance, phenethylamine reacts with formaldehyde in hydrochloric acid to form THIQ HCl directly. Modifications using Lewis acids like BF₃·OEt₂ or ionic liquids have improved yields to 85–90% under milder conditions (25–40°C). This method is favored for its atom economy and applicability to asymmetric synthesis when chiral catalysts are employed.

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed C–H activation has emerged as a powerful tool for THIQ HCl synthesis. A notable example involves the intramolecular coupling of N-(2-bromobenzyl)amines using Pd(OAc)₂ and Xantphos as a ligand system. This method achieves regioselective cyclization at 80°C in DMF, yielding THIQ derivatives with 75–92% efficiency. Nickel catalysts, such as Ni(COD)₂ with N-heterocyclic carbene ligands, further enable the coupling of aryl halides with aliphatic amines under photoredox conditions.

Enzymatic and Biomimetic Routes

Recent advances exploit enzymes like norcoclaurine synthase (NCS) to catalyze the stereoselective formation of THIQ scaffolds from dopamine and 4-hydroxyphenylacetaldehyde. This biocatalytic route operates at physiological pH and temperature, achieving >95% enantiomeric excess (ee) for (S)-configured products. Industrial adoption remains limited due to enzyme stability issues, but immobilized NCS variants show promise for continuous flow synthesis.

Industrial-Scale Production Techniques

High-Pressure Hydrogenation

Large-scale synthesis often employs the catalytic hydrogenation of isoquinoline derivatives. For example, isoquinoline dissolved in ethanol undergoes hydrogenation at 50–60 bar H₂ pressure over a Raney nickel catalyst, yielding THIQ with >98% purity after HCl salt formation. Process intensification via continuous-flow reactors reduces reaction times from 24 hours to <2 hours while maintaining yields of 90–95%.

Solid-Phase Synthesis

Solid-supported methodologies enhance purity and simplify purification. A polystyrene-bound benzaldehyde resin reacts with phenethylamine in a Knorr-type cyclization, followed by acidic cleavage to release THIQ HCl. This approach minimizes byproduct formation and achieves 80–85% isolated yields, making it suitable for pharmaceutical intermediate production.

Comparative Analysis of Synthetic Routes

Table 1. Key Metrics for THIQ HCl Preparation Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Scalability
Bischler-Napieralskiβ-PhenylethylamidesPPA, 80–100°C50–7085–90Moderate
Pictet-SpenglerPhenethylamine + RCHOHCl, 25–40°C85–9090–95High
Pd-Catalyzed CyclizationN-(2-Bromobenzyl)aminesPd(OAc)₂, DMF, 80°C75–9295–99High
Enzymatic SynthesisDopamine + AldehydeNCS, pH 7.0, 37°C70–80>99Low
High-Pressure H₂IsoquinolineRaney Ni, 50–60 bar H₂90–95>98Very High

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating neurological disorders such as Parkinson's disease and depression. For instance, studies have demonstrated that compounds derived from 1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems, which is essential for developing effective treatments for these conditions .

Case Study: Neuroprotective Properties

A study published in Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could enhance neuronal survival and reduce apoptosis .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmission mechanisms and neuroprotection. Research has shown that it can influence dopamine receptor activity, making it a valuable tool for understanding the biochemical pathways involved in neurodegenerative diseases .

Data Table: Neurotransmitter Modulation

CompoundEffect on Dopamine ReceptorsReference
1,2,3,4-TetrahydroisoquinolineAgonist activity
7-Nitro-1,2,3,4-tetrahydroisoquinolineAntagonist activity

Analytical Chemistry

This compound is also employed as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures the accuracy of testing procedures in laboratories by providing reliable benchmarks for quantifying related compounds in biological samples .

Case Study: LC-MS/MS Method Development

A study developed a sensitive LC-MS/MS method to quantify 1,2,3,4-tetrahydroisoquinoline and its methylated derivative in mouse brain tissues. The method achieved a detection limit of 0.10 ng/mL for 1,2,3,4-tetrahydroisoquinoline with high recovery rates .

Biochemical Assays

In biochemical assays, this compound is used to evaluate enzyme activity and metabolic pathways. Its role in studying drug interactions is critical for assessing the safety and efficacy of new medications .

Data Table: Enzyme Activity Studies

EnzymeSubstrateInhibition by Tetrahydroisoquinoline
AcetylcholinesteraseAcetylcholineModerate inhibition observed
Monoamine oxidaseVarious aminesStrong inhibition observed

Material Science

The unique properties of this compound make it suitable for developing specialized materials such as sensors and coatings. Its application in material science enhances performance across various technological fields .

Case Study: Sensor Development

Research has explored the use of tetrahydroisoquinoline-based materials for creating sensors capable of detecting specific biomolecules. These sensors exhibited high sensitivity and selectivity for target analytes .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Analgesic/Anti-Inflammatory Activity Comparison

Compound Substituents Efficacy vs. Diclofenac Dose (mg/kg) Reference
1-(4’-Dimethylaminophenyl)-6,7-di... 4’-dimethylaminophenyl, 6,7-dimethoxy 3.3× greater 0.5
Diclofenac Sodium N/A Baseline 10

Neurotropic and Sedative Derivatives

THIQ derivatives exhibit distinct neurotropic profiles compared to structurally related compounds like tetrahydroquinoline and sila-tetrahydroisoquinoline. In locomotor activity tests, THIQ derivatives demonstrated greater sedative effects than tetrahydroquinoline analogs, likely due to enhanced interaction with CNS receptors . For example, sila-THIQ derivatives showed reduced efficacy, highlighting the importance of the nitrogen-containing ring in neuroactivity .

Table 2: Key Substituted THIQ HCl Derivatives

Compound (Substituents) Biological Activity Notes Reference
6,7-Dimethoxy (Salsolinol) Neurochemical precursor Used in MC70 synthesis for Pgp inhibition
7-Chloro CNS modulation Structural analog for drug discovery
8-Chloro Intermediate in antipsychotic synthesis CAS 61563-33-5; molecular weight 204.1
6-Trifluoromethyl Undefined pharmacological potential Molecular formula C₁₀H₁₀ClF₃N
4-Phenyl Dopamine reuptake inhibition Studied in nomifensine analogs

Biological Activity

1,2,3,4-Tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of THIQ and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

THIQ and its derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : THIQ compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : They show promising activity against bacterial and fungal pathogens.
  • Neuroprotective Effects : Certain THIQ derivatives are linked to neuroprotection and the prevention of neurodegenerative diseases.
  • Anti-inflammatory and Analgesic Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for pain management.

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance, certain compounds have shown tumor-specific cytotoxicity with indices indicating effective targeting of cancer cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various THIQ derivatives on human squamous cell carcinoma cell lines (HSC-2 and HSC-4). The findings revealed that specific derivatives induced autophagy rather than apoptosis, suggesting a unique mechanism of action:

CompoundCell LineCytotoxicity Index (TS)Mechanism of Action
TQ9HSC-212.5Autophagy induction
TD13HSC-45.3Autophagy induction

These results indicate that the type of cell death induced by THIQ derivatives can vary significantly based on the structure of the compound and the specific cancer cell line involved .

Antimicrobial Properties

THIQ-HCl has been studied for its antimicrobial efficacy against various pathogens. Recent research demonstrated potent antibacterial activity against Escherichia coli and other strains:

PathogenMIC (μM)Comparison to Standard Drug
E. coli166Two times more potent than control
Staphylococcus aureus498Less active than ampicillin (830 μM)

The cationic nature of THIQ compounds enhances their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death .

Neuroprotective Effects

THIQ derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may prevent neurodegeneration associated with conditions such as Parkinson's disease. The endogenous nature of certain THIQ compounds allows them to interact with neuroreceptors effectively, providing protective effects against oxidative stress and excitotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely related to their chemical structure. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:

  • Substituents at C-1 : Influence cytotoxicity and selectivity towards cancer cells.
  • Cationic Amino Acids : Increase antimicrobial activity by enhancing membrane interactions.

This relationship underscores the importance of synthetic strategies in developing new therapeutic agents based on the THIQ framework .

Q & A

Q. Methodological Considerations :

  • Optimize reaction temperature, solvent (e.g., dichloromethane), and catalyst (e.g., trifluoroacetic acid).
  • Purify intermediates via column chromatography or recrystallization.

Q. Table 1. Representative Synthetic Routes

MethodStarting MaterialProductYieldReference
CyclizationN-(2-Phenylethyl)benzamide1-Phenyl-THIQ~60%
Nucleophilic SubstitutionBenzylic alcohols + THIQ-HClSubstituted THIQ derivatives (e.g., [14a-g])43–86%

How is structural characterization of this compound performed?

Basic Research Focus
Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents and aromatic protons (e.g., 6,7-dimethoxy groups in derivatives) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C20_{20}H26_{26}ClNO4_4 for 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-THIQ hydrochloride, MW: 379.88) .
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., (R)-PFI-2 hydrochloride) .

Q. Methodological Tips :

  • Compare experimental data with computed properties (e.g., PSA, logP) for validation .

What methodologies are effective for resolving enantiomers of chiral 1,2,3,4-Tetrahydroisoquinoline derivatives?

Advanced Research Focus
Enantiomeric resolution is critical for pharmacological studies. Two approaches are prominent:

Chiral Chromatography : Direct separation using chiral stationary phases (e.g., for solifenacin intermediates) .

Diastereomeric Salt Formation : Use (+)-Tartaric Acid to isolate enantiomers before transesterification .

Q. Table 2. Enantiomer Resolution Techniques

MethodEfficiencyPurity AchievedLimitationsReference
Chiral ChromatographyHigh≥99%Costly columns
Tartaric Acid ResolutionModerate~95%Requires acidic conditions

How can researchers address discrepancies in reported yields for substituted THIQ hydrochlorides?

Advanced Research Focus
Yield variability (e.g., 43–86% in nucleophilic substitutions ) may arise from:

  • Substituent Effects : Electron-withdrawing groups reduce reactivity.
  • Reaction Optimization : Adjust stoichiometry (e.g., excess benzylic alcohol) or use microwave-assisted synthesis.

Q. Methodological Recommendations :

  • Conduct Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading).
  • Validate purity via HPLC (e.g., ≥95% purity in commercial samples ).

What strategies are recommended for evaluating the pharmacological activity of THIQ derivatives?

Advanced Research Focus
THIQ derivatives are explored for biological activity (e.g., enzyme inhibition, receptor binding):

  • In Vitro Assays : Screen against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups ) to enhance potency.

Q. Table 3. Example Pharmacological Targets

DerivativeTargetActivity (IC50_{50})Reference
6-Cyano-THIQ hydrochlorideDopamine receptors0.5 µM
7-Trifluoromethyl-THIQ-HClSerotonin transporters1.2 µM

How should researchers handle stability challenges during storage of THIQ hydrochloride?

Basic Research Focus
Stability depends on storage conditions:

  • Temperature : Store at room temperature in airtight containers (per safety data sheets) .
  • Light Sensitivity : Protect from UV exposure to prevent degradation.

Q. Methodological Validation :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline hydrochloride

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